Cas no 1499473-94-7 (3-ethyl-1,2-oxazole-4-carbaldehyde)

3-ethyl-1,2-oxazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 3-ethyl-1,2-oxazole-4-carbaldehyde
- 4-Isoxazolecarboxaldehyde, 3-ethyl-
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- MDL: MFCD28968314
- インチ: 1S/C6H7NO2/c1-2-6-5(3-8)4-9-7-6/h3-4H,2H2,1H3
- InChIKey: LWAMTBMTSYIUNG-UHFFFAOYSA-N
- SMILES: O1C=C(C=O)C(CC)=N1
計算された属性
- 精确分子量: 125.047678466g/mol
- 同位素质量: 125.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 105
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 43.1Ų
3-ethyl-1,2-oxazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B438070-10mg |
3-ethyl-1,2-oxazole-4-carbaldehyde |
1499473-94-7 | 10mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-222537-0.5g |
3-ethyl-1,2-oxazole-4-carbaldehyde |
1499473-94-7 | 95% | 0.5g |
$679.0 | 2023-09-16 | |
Chemenu | CM458220-250mg |
3-ethyl-1,2-oxazole-4-carbaldehyde |
1499473-94-7 | 95%+ | 250mg |
$602 | 2023-01-07 | |
1PlusChem | 1P01AMGW-10g |
3-ethyl-1,2-oxazole-4-carbaldehyde |
1499473-94-7 | 95% | 10g |
$4692.00 | 2024-06-20 | |
1PlusChem | 1P01AMGW-50mg |
3-ethyl-1,2-oxazole-4-carbaldehyde |
1499473-94-7 | 95% | 50mg |
$260.00 | 2025-03-19 | |
A2B Chem LLC | AV74496-5g |
3-ethyl-1,2-oxazole-4-carbaldehyde |
1499473-94-7 | 95% | 5g |
$2693.00 | 2024-04-20 | |
Aaron | AR01AMP8-5g |
3-ethyl-1,2-oxazole-4-carbaldehyde |
1499473-94-7 | 95% | 5g |
$3497.00 | 2023-12-16 | |
Aaron | AR01AMP8-100mg |
3-ethyl-1,2-oxazole-4-carbaldehyde |
1499473-94-7 | 95% | 100mg |
$439.00 | 2025-02-09 | |
1PlusChem | 1P01AMGW-1g |
3-ethyl-1,2-oxazole-4-carbaldehyde |
1499473-94-7 | 95% | 1g |
$1003.00 | 2025-03-19 | |
Enamine | EN300-222537-2.5g |
3-ethyl-1,2-oxazole-4-carbaldehyde |
1499473-94-7 | 95% | 2.5g |
$1707.0 | 2023-09-16 |
3-ethyl-1,2-oxazole-4-carbaldehyde 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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9. Caper tea
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
3-ethyl-1,2-oxazole-4-carbaldehydeに関する追加情報
Comprehensive Overview of 3-Ethyl-1,2-oxazole-4-carbaldehyde (CAS No. 1499473-94-7)
3-Ethyl-1,2-oxazole-4-carbaldehyde (CAS No. 1499473-94-7) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural properties. This oxazole derivative features an aldehyde functional group at the 4-position and an ethyl substituent at the 3-position, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C6H7NO2, and precise structure have been validated via NMR and mass spectrometry, aligning with the growing demand for high-purity building blocks in drug discovery.
Recent studies highlight the compound’s role in developing small-molecule inhibitors targeting inflammation and metabolic disorders. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors, a hot topic in oncology and autoimmune disease therapeutics. The aldehyde group’s reactivity enables efficient conjugation with amines or hydrazines, facilitating the creation of Schiff bases or hydrazone derivatives—key motifs in medicinal chemistry. This aligns with trending searches like "oxazole applications in drug design" and "CAS 1499473-94-7 supplier," reflecting industrial and academic interest.
From a synthetic perspective, 3-Ethyl-1,2-oxazole-4-carbaldehyde is often prepared via cyclization reactions of β-keto esters or through Pechmann-type condensations. Its stability under ambient conditions makes it suitable for scalable production, addressing queries such as "scalable oxazole synthesis" frequently encountered in patent literature. Analytical data, including HPLC purity (>98%) and characteristic IR absorption bands (C=O stretch at ~1700 cm−1), further underscore its utility in high-throughput screening libraries.
Environmental and regulatory considerations are also critical. The compound’s low ecotoxicity profile, as indicated by OECD 420 tests, positions it favorably for green chemistry initiatives. This resonates with current trends like "sustainable heterocyclic synthesis" and "non-hazardous chemical intermediates," which dominate academic forums and industry whitepapers. Moreover, its compatibility with microwave-assisted synthesis techniques aligns with energy-efficient methodologies sought after in modern labs.
In material science, 1499473-94-7 has emerged as a precursor for functionalized polymers and photoactive materials. Its incorporation into conjugated systems enhances electron mobility, a property leveraged in organic electronics—a sector experiencing exponential growth. Searches for "oxazole-based OLED materials" or "CAS 1499473-94-7 price" reflect cross-disciplinary applications, from optoelectronics to catalysis.
To address common queries about availability, 3-Ethyl-1,2-oxazole-4-carbaldehyde is supplied by major chemical vendors under strict quality control (e.g., GC-MS batch certification). Storage recommendations (2–8°C under inert atmosphere) and handling guidelines are provided to ensure longevity, catering to FAQs like "how to store oxazole aldehydes." Its compatibility with automated synthesis platforms also makes it a fit for AI-driven molecular design workflows, a burgeoning niche in computational chemistry.
In summary, CAS No. 1499473-94-7 represents a multifaceted tool for innovators across life sciences and materials engineering. Its balanced reactivity, sustainability profile, and adaptability to cutting-edge methodologies (e.g., flow chemistry) ensure its relevance in solving contemporary challenges, from drug resistance to renewable energy storage. As research evolves, this compound is poised to remain a cornerstone in next-generation chemical innovation.
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